N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide -

N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Catalog Number: EVT-4506860
CAS Number:
Molecular Formula: C20H15F6N5OS
Molecular Weight: 487.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-((pyrrolidine-1-sulfonamido)methyl)-5-(5-((4-(trifluoromethyl)phenyl)ethynyl)thiophene-2-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a peripherally restricted cannabinoid-1 receptor (CB1R) antagonist. It displayed significant weight loss efficacy in diet-induced obese mice. []
  • Relevance: This compound, along with the target compound "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide", belongs to the pyrazole carboxamide class of compounds. These compounds share a common pyrazole ring substituted with a carboxamide group, and are known for their diverse biological activities, including CB1R antagonism. []

1-(2,4-Dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a potential peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. []
  • Relevance: This compound is structurally similar to the target compound "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide", sharing a pyrazole ring core with a carboxamide substituent at the 3-position. They also have a substituted phenyl ring attached to the pyrazole core via an ethynyl linker. The presence of halogens and a trifluoromethyl group is also common between them, suggesting similar pharmacological properties and potential as CB1R modulators. []

SR147778 [5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide]

  • Compound Description: This compound is a potent, selective, and orally active antagonist for the CB1 receptor. It displays nanomolar affinity for both the rat brain and human CB1 recombinant receptors. It has low affinity for both the rat spleen and human CB2 receptors. []
  • Relevance: SR147778 shares a similar scaffold with the target compound "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide", both featuring a central pyrazole ring with a carboxamide group at the 3-position and substitutions at the 1, 4, and 5 positions. The similarities in their structures indicate that both compounds may exhibit interaction with the cannabinoid receptors, particularly CB1. []

1-(3-(Aminomethyl)phenyl)-N-(3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423)

  • Compound Description: This compound is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. [] It is metabolized in vivo to an aldoxime, which can further form a unique glutathione adduct. []
  • Relevance: DPC 423 shares the core structure of a pyrazole ring with a carboxamide substituent at the 5-position with the target compound, "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide". Both compounds also possess a trifluoromethyl group on the pyrazole ring. The key difference lies in the substituents at the 1-position of the pyrazole ring, with DPC 423 having a substituted phenyl group and the target compound having a thieno[2,3-c]pyrazole moiety. [, ]

DPC 602 and SX 737

  • Compound Description: These are structural analogs of DPC 423. Like DPC 423, these compounds are metabolized to aldoximes that form unique glutathione adducts. []
  • Relevance: Though their exact structures aren't provided, being analogs of DPC 423 suggests they share the core pyrazole-5-carboxamide structure with the target compound, "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide". This indicates a potential for shared metabolic pathways and potential bioactivity related to the pyrazole scaffold. []

1-(2-Hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

  • Compound Description: This compound is a potent, selective, and orally bioavailable inhibitor of the c-Met receptor tyrosine kinase. It has been shown to inhibit tumor growth in xenograft models. []
  • Relevance: AMG 458 and the target compound "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide" both belong to a broader class of compounds containing both a pyrazole ring and a carboxamide group. While their core structures differ (AMG 458 is a pyrazolone and the target compound contains a thieno[2,3-c]pyrazole), the presence of these shared pharmacophores suggests they may exhibit overlapping protein-binding interactions. []

8-(1-Benzyl-1H-pyrazol-4-yl)xanthine derivatives

  • Compound Description: This series of compounds exhibits high affinity and selectivity as A2B adenosine receptor antagonists. []
  • Relevance: While structurally distinct from the target compound "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide", the 8-(1-benzyl-1H-pyrazol-4-yl)xanthine derivatives highlight the biological relevance of substituted pyrazoles in medicinal chemistry. []

3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074)

  • Compound Description: This compound is a novel, selective cannabinoid CB1/CB2 receptor ligand with partial agonist properties. [] It has demonstrated antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic and inflammatory pain. []
  • Relevance: Although structurally distinct from the target compound "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide," BAY 59-3074's activity as a cannabinoid receptor modulator highlights the potential of diverse chemical structures containing trifluoromethyl groups and aromatic rings for interacting with cannabinoid receptors. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

  • Compound Description: This compound is a potent and orally available Glycine Transporter 1 (GlyT1) inhibitor. [] It demonstrates a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentration in rats. []
  • Relevance: Although structurally distinct from the target compound "N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide," this compound highlights the importance of exploring different heterocyclic scaffolds containing trifluoromethyl groups for discovering novel therapeutics. []

Properties

Product Name

N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

IUPAC Name

N-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-phenyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

Molecular Formula

C20H15F6N5OS

Molecular Weight

487.4 g/mol

InChI

InChI=1S/C20H15F6N5OS/c1-11-9-15(19(21,22)23)28-30(11)8-7-27-17(32)14-10-13-16(20(24,25)26)29-31(18(13)33-14)12-5-3-2-4-6-12/h2-6,9-10H,7-8H2,1H3,(H,27,32)

InChI Key

HNNAFDDCXWWWSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C4=CC=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.